molecular formula C11H19NO2 B1331461 Ethyl 2-cyano-2-ethyl-3-methylpentanoate CAS No. 71172-92-4

Ethyl 2-cyano-2-ethyl-3-methylpentanoate

Cat. No.: B1331461
CAS No.: 71172-92-4
M. Wt: 197.27 g/mol
InChI Key: YARMEVONPLEIRI-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-ethyl-3-methylpentanoate: is an organic compound with the molecular formula C10H17NO2. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-ethyl-3-methylpentanoate can be synthesized through the reaction of ethyl 2-cyanoacetate with 2-ethyl-3-methylpentan-2-ol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl 2-cyanoacetate, followed by nucleophilic substitution with 2-ethyl-3-methylpentan-2-ol.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-ethyl-3-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-2-ethyl-3-methylpentanoate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

    Medicine: The compound is explored for its potential in drug development, particularly in creating new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-ethyl-3-methylpentanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition or substitution reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and medicinal chemistry.

Comparison with Similar Compounds

    Ethyl 2-cyano-3-methylbutanoate: Similar in structure but with a different alkyl chain length.

    Ethyl 2-cyano-3-ethoxyacrylate: Contains an ethoxy group instead of an ethyl group.

Uniqueness: Ethyl 2-cyano-2-ethyl-3-methylpentanoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. Its combination of cyano and ester functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

ethyl 2-cyano-2-ethyl-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-9(4)11(6-2,8-12)10(13)14-7-3/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARMEVONPLEIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299772
Record name Ethyl 2-cyano-2-ethyl-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-92-4
Record name NSC132623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyano-2-ethyl-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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